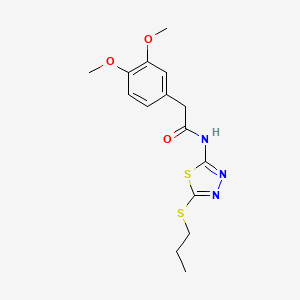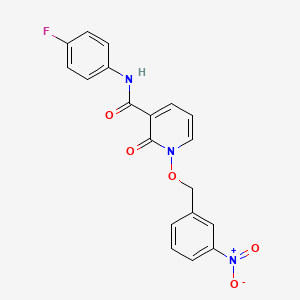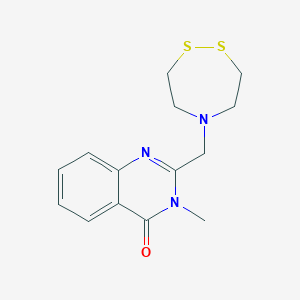![molecular formula C11H21ClN4O B2552296 5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride CAS No. 2137761-28-3](/img/structure/B2552296.png)
5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The 1,2,4-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which can be functionalized to yield a variety of derivatives with different properties and potential uses.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of amino-triazoles with various electrophiles. For instance, the acylation of 5-amino-1H-1,2,4-triazoles with different acylating agents can lead to a range of acylated products, as demonstrated in the study of acylation reactions and their NMR analysis . Similarly, the synthesis of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of the triazole ring, which can engage in various interactions due to its multiple nitrogen atoms. The crystal structure of related compounds often reveals interesting features such as dihedral angles between rings and the presence of hydrogen bonds and other supramolecular interactions that stabilize the crystal structure . These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in a variety of chemical reactions. For example, the alkylation of amino-triazoles can lead to the formation of geminal bis(heteroarylium) salts under certain conditions . The azido derivatives of triazolium salts can undergo reactions to yield aziridines, triazatrimethine cyanines, or amino derivatives upon reduction . These reactions highlight the versatility of the triazole ring in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. The physicochemical properties such as lipophilicity, pKa values, and thermal degradation kinetics can be studied using techniques like HPLC, potentiometric titration, and thermal analysis methods . These properties are essential for predicting the behavior of the compound in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Triazole Derivatives : Research shows the synthesis of various 1,2,4-triazole derivatives, which are of interest due to their potential applications in chemistry and pharmaceuticals. For example, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through three-component condensation is an example of the chemical versatility of triazoles (Shikhaliev et al., 2005).
- Acylation and Structural Studies : The acylation of 5-amino-1H-1,2,4-triazoles and its structural implications have been studied, highlighting the potential for creating a variety of acylated derivatives with different properties (Winkler & Kristinsson, 1983).
Medicinal Chemistry and Biological Activities
- Synthesis for Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Some of these compounds show good to moderate activities against various test microorganisms, indicating their potential use in the development of new antimicrobial agents (Bektaş et al., 2007).
- Novel Heterocyclic Compounds Synthesis : Research on synthesizing novel heterocyclic systems like 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine demonstrates the potential of 1,2,4-triazole derivatives in creating new compounds with possible pharmacological applications (Labanauskas et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[(1S,2S)-2-aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10(13-15(2)11(14)16)7-8-5-3-4-6-9(8)12;/h8-9H,3-7,12H2,1-2H3;1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMYFOCKLSIYAK-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)CC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=O)C)C[C@@H]2CCCC[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)
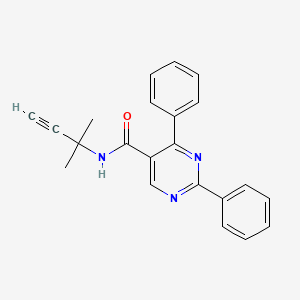
![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

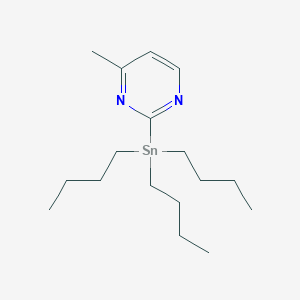

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
